Nsi-189 phosphate

Description

Properties

IUPAC Name |

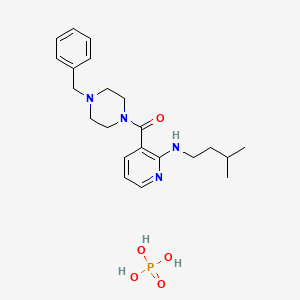

(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O.H3O4P/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19;1-5(2,3)4/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHMGALTTIYPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270138-41-4 | |

| Record name | NSI-189 phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270138414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSI-189 PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX0VO60T62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NSI-189 phosphate mechanism of action in hippocampal neurogenesis

An In-Depth Technical Guide to the Mechanism of Action of NSI-189 Phosphate in Hippocampal Neurogenesis

**Executive Summary

NSI-189 is a novel, orally active small molecule developed as a potential treatment for major depressive disorder (MDD) and other neurological conditions. Unlike conventional antidepressants that primarily modulate monoamine neurotransmitter systems, NSI-189 represents a distinct therapeutic approach by directly targeting and promoting hippocampal neurogenesis.[1][2] Preclinical and early-phase clinical studies have demonstrated its capacity to stimulate the proliferation and differentiation of neural stem cells, increase hippocampal volume in animal models, enhance synaptic plasticity, and exert antidepressant and pro-cognitive effects.[3][4] The core mechanism appears to be driven by the upregulation of several key neurotrophic and growth factors, including Brain-Derived Neurotrophic Factor (BDNF), Stem Cell Factor (SCF), and Vascular Endothelial Growth Factor (VEGF), which in turn activate downstream signaling cascades crucial for neuronal growth and survival.[1] This document provides a comprehensive technical overview of the known mechanism of action of NSI-189, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Core Mechanism of Action: Stimulation of Neurogenesis and Synaptic Plasticity

The primary therapeutic hypothesis for NSI-189 is its ability to ameliorate pathologies associated with reduced hippocampal volume, a common neuroanatomical feature in MDD.[5][6] The drug was specifically developed to stimulate neurogenesis in the hippocampus.[3] Its mechanism is independent of monoamine reuptake pathways and is characterized by structural and functional enhancement of hippocampal tissue.[1][7]

Proposed Signaling Pathway

While the direct molecular binding target of NSI-189 remains unidentified, extensive research points to an indirect mechanism that culminates in the activation of neurotrophic factor signaling. NSI-189 treatment of hippocampal cells in vitro leads to a significant increase in the secretion of key growth factors.[1] These factors then bind to their respective tyrosine kinase receptors (e.g., BDNF binds to TrkB), initiating downstream cascades involving PI3K/Akt.[4] This signaling is critical for promoting gene expression and protein synthesis necessary for cell proliferation, neurite outgrowth, and enhanced synaptic function.[1] Notably, studies suggest NSI-189 does not act as a direct TrkB agonist, as it fails to induce TrkB phosphorylation on its own, reinforcing the hypothesis of an upstream, indirect mechanism of action.[8]

Preclinical Evidence and Associated Methodologies

In Vitro Studies

In vitro models have been fundamental in elucidating the cellular mechanisms of NSI-189. Key findings demonstrate its ability to protect neurons from ischemic insult and promote markers of cell proliferation and maturation.

Table 1: Summary of Quantitative In Vitro Data

| Assay/Model | Key Finding | Reference(s) |

| Oxygen-Glucose Deprivation (OGD) | NSI-189 treatment significantly attenuated OGD-mediated hippocampal cell death. | [1] |

| Immunohistochemistry (IHC) | NSI-189 reversed OGD-induced decreases in Ki67 (proliferation) and MAP2 (neurite) expression. | [1] |

| ELISA of Conditioned Media | NSI-189 treatment led to elevated levels of BDNF and SCF, and to a lesser extent, VEGF and GDNF, in hippocampal cell culture media. | [1][9] |

| Antibody Blocking | The neuroprotective effects of NSI-189 against OGD were suppressed by antibodies targeting BDNF and SCF. | [1] |

| Acute Hippocampal Slices (Electrophysiology) | Incubation with NSI-189 produced a time- and dose-dependent increase in the magnitude of Theta Burst Stimulation (TBS)-induced LTP. | [4] |

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model

This protocol simulates ischemic conditions to assess the neuroprotective effects of NSI-189.

-

Cell Culture: Primary rat hippocampal neurons are obtained from embryonic day 18 (E18) rats and cultured in a medium consisting of 50% Minimal Essential Medium (MEM), 25% Hank's Balanced Salt Solution (HBSS), and 25% horse serum.[10]

-

OGD Induction: After a period of stabilization in culture (e.g., 10 days in vitro), the culture medium is replaced with a glucose-free balanced salt solution. The cultures are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a defined period (e.g., 30-60 minutes) to induce cell stress and death.[10][11][12]

-

Treatment: Following OGD, the medium is replaced with a standard or NSI-189-supplemented growth medium, and the cultures are returned to normoxic conditions.

-

Endpoint Analysis:

-

Cell Viability: Assessed using assays such as propidium iodide (PI) uptake or LDH release.[1][10]

-

Immunohistochemistry: Cells are fixed and stained with antibodies against Ki67 to quantify cell proliferation and MAP2 to assess neurite integrity and density.[1]

-

ELISA: Conditioned media is collected and analyzed using commercial ELISA kits (e.g., from Promega for BDNF/GDNF; R&D Systems for VEGF/SCF) to quantify secreted neurotrophic factors.[1]

-

Experimental Protocol: Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This electrophysiological method is used to measure synaptic plasticity.

-

Slice Preparation: Rodents are euthanized, and the brain is rapidly removed and submerged in ice-cold, carbogenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF). The hippocampus is dissected and sectioned into 300-400 μm transverse slices using a vibratome.[13][14]

-

Incubation/Recovery: Slices are allowed to recover in an incubation chamber with oxygenated ACSF at 32-34°C for at least one hour.

-

Recording: A single slice is transferred to a recording chamber perfused with ACSF. A stimulating electrode is placed in the Schaffer collateral pathway (CA3 axons), and a recording electrode is placed in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).[14]

-

LTP Induction: After establishing a stable baseline response for 20-30 minutes, LTP is induced using a high-frequency stimulation protocol, such as Theta Burst Stimulation (TBS).[4][14]

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the potentiation of the synaptic response. For drug studies, slices are pre-incubated with NSI-189 prior to LTP induction.[4]

In Vivo Studies

Animal models of depression, stroke, and cognitive impairment have been used to demonstrate the therapeutic potential of NSI-189.

Table 2: Summary of Quantitative In Vivo Data

| Model/Assay | Key Finding | Reference(s) |

| Mouse Model of Depression | Daily oral administration for 28 days showed behavioral efficacy. Brains showed significantly increased neurogenesis in the dentate gyrus and increased hippocampal volume. | [3] |

| Rat Model of Ischemic Stroke (MCAo) | Daily oral NSI-189 (starting 6h post-stroke) significantly ameliorated motor and neurological deficits, with benefits maintained for up to 24 weeks. | [1][15] |

| Histopathology (Stroke Model) | NSI-189 treated animals showed significant increments in MAP2 density (neurites) in the hippocampus at both 12 and 24 weeks post-stroke. | [1] |

| Irradiated Rat Model | NSI-189 treatment significantly increased neurogenesis in the irradiated brain. | [16] |

| MRI (Phase 1b Human Study) | A potential modest, but not statistically significant, increase in hippocampal volume was observed in NSI-189-treated patients. | [3] |

graph TD { A[1. Induce Pathology (e.g., Ischemic Stroke via MCAo)] --> B{2. Drug Administration Regimen}; B --> C[NSI-189 (Oral, Daily)]; B --> D[Vehicle Control (Oral, Daily)]; subgraph 3. Longitudinal Assessment E[Behavioral Testing (Motor Function, Cognition)]; end C --> E; D --> E; subgraph 4. Terminal Analysis F[Post-mortem Brain Collection]; G[Histology & Immunohistochemistry (e.g., MAP2 Staining)]; H[Structural Analysis (e.g., Volumetrics)]; end E --> F; F --> G; F --> H;style A fill:#EA4335,stroke:#FFFFFF,color:#FFFFFF style B fill:#FBBC05,stroke:#202124,color:#202124 style C fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF style D fill:#FFFFFF,stroke:#5F6368,color:#202124 style E fill:#34A853,stroke:#FFFFFF,color:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368 style G fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF style H fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF

}

Clinical Evidence in Major Depressive Disorder (MDD)

NSI-189 has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of MDD. While it did not meet its primary endpoint in the larger Phase 2 study, consistent and significant effects were observed on patient-reported outcomes related to depressive and cognitive symptoms.

Clinical Trial Design and Protocols

-

Phase 1b Study: A randomized, double-blind, placebo-controlled, multiple-dose escalation study in 24 patients with MDD.[17][18] Participants were randomized to one of three dose cohorts (40 mg QD, 40 mg BID, 40 mg TID) or placebo for 28 days in an inpatient setting, with an outpatient follow-up to day 84.[3][17]

-

Phase 2 Study: A randomized, double-blind, placebo-controlled study in 220 outpatients with MDD.[7][19] The trial utilized a sequential parallel comparison design (SPCD) over 12 weeks, randomizing patients to NSI-189 40 mg/day, 80 mg/day, or placebo.[7]

Efficacy and Cognitive Outcomes

The most robust signals were seen on self-reported measures of depression and cognitive function.

Table 3: Summary of Key Clinical Efficacy Data in MDD

| Outcome Measure | Trial | Dose Group(s) | Result | p-value / Effect Size (d) | Reference(s) |

| Symptoms of Depression Questionnaire (SDQ) | Phase 1b | Pooled Active | Statistically significant improvement over placebo at Day 28, which persisted through Day 84 follow-up. | p=0.02 / d=0.90 | [6][18] |

| Cognitive and Physical Functioning Questionnaire (CPFQ) | Phase 1b | Pooled Active | Statistically significant improvement over placebo at Day 28. | p=0.01 / d=0.94 | [6] |

| Montgomery-Åsberg Depression Rating Scale (MADRS) | Phase 2 | 40mg & 80mg | Primary endpoint not met; reduction versus placebo did not reach significance. | p=0.22 (40mg), p=0.34 (80mg) | [7] |

| Symptoms of Depression Questionnaire (SDQ) | Phase 2 | 40mg | Showed greater overall reduction in scores versus placebo. | p=0.04 | [7][19] |

| Cognitive and Physical Functioning Questionnaire (CPFQ) | Phase 2 | 40mg | Showed greater overall reduction in scores versus placebo. | p=0.03 | [7][19] |

| CogScreen (Objective Cognitive Measures) | Phase 2 | 40mg | Showed statistically significant advantages on measures of attention and memory. | p=0.002 to p=0.048 | [7] |

Conclusion and Future Directions

This compound is a pioneering neurogenic compound with a mechanism of action that is fundamentally different from existing antidepressant therapies. Preclinical data strongly support its role in promoting hippocampal neurogenesis and synaptic plasticity, likely through the upregulation of a suite of critical growth factors, including BDNF and SCF. While the direct molecular target remains to be elucidated, the downstream activation of the PI3K/Akt pathway appears to be a key component of its neuro-regenerative effects.

Clinical trials have provided a promising, albeit complex, signal. The consistent improvement in patient-reported outcomes for depression and cognition suggests a tangible therapeutic benefit that warrants further investigation. The failure to meet the primary endpoint in the Phase 2 trial may reflect complexities in trial design, patient population, or the specific outcome measures chosen. Future research should focus on identifying the direct molecular target of NSI-189 to fully delineate its signaling pathway and on designing clinical trials that may be better suited to capture its unique, potentially disease-modifying effects on brain structure and function.

References

- 1. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. muscleandbrawn.com [muscleandbrawn.com]

- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mentalhealthdaily.com [mentalhealthdaily.com]

- 6. Neuralstem's NSI-189 Novel Neurogenic Compound Shows Significant Effect In Major Depressive Disorder [prnewswire.com]

- 7. A phase 2, double-blind, placebo-controlled study of this compound, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 10. e-cep.org [e-cep.org]

- 11. Oxygen/glucose-deprivation causes long-term impairment of synaptic CaMKII movement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 13. funjournal.org [funjournal.org]

- 14. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Neurogenic Compound NSI-189 Phosphate: A Technical Guide to its Effects on Brain-Derived Neurotrophic Factor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSI-189 phosphate is an investigational neurogenic compound that has demonstrated potential therapeutic effects in preclinical models of neurological disorders and in early-stage human clinical trials for major depressive disorder (MDD). A significant component of its proposed mechanism of action involves the modulation of neurotrophic factors, with a particularly robust impact on Brain-Derived Neurotrophic Factor (BDNF). This technical guide provides an in-depth analysis of the current scientific understanding of NSI-189's effect on BDNF, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways.

Introduction

NSI-189 is a benzylpiperazine-aminopyridine compound developed by Neuralstem, Inc.[1]. Unlike traditional antidepressants that primarily target monoaminergic systems, NSI-189 was designed to stimulate neurogenesis in the hippocampus, a brain region critical for memory and mood regulation that is often atrophied in depressive disorders[1][2][3]. Preclinical studies have shown that NSI-189 can increase hippocampal volume and promote the formation of new neurons[2]. One of the key mechanisms believed to underlie these effects is the upregulation of endogenous neurotrophic factors, including BDNF[2][4][5]. BDNF is a crucial protein for neuronal survival, differentiation, and synaptic plasticity[2]. This document synthesizes the available data on the NSI-189-BDNF relationship to inform further research and development.

Quantitative Data Summary: NSI-189's Effect on Neurotrophic Factor Expression

The primary quantitative data on NSI-189's effect on BDNF comes from in vitro studies on primary rat hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury. The following tables summarize the reported effects.

Table 1: In Vitro Upregulation of Neurotrophic Factors by NSI-189 in Rat Hippocampal Neurons

| Neurotrophic Factor | Effect of NSI-189 Treatment | Statistical Significance | Source |

| Brain-Derived Neurotrophic Factor (BDNF) | Robustly Increased | p < 0.05 | [4][5] |

| Stem Cell Factor (SCF) | Robustly Increased | p < 0.05 | [4][5] |

| Vascular Endothelial Growth Factor (VEGF) | Increased | p < 0.05 | [4] |

| Glial-Derived Neurotrophic Factor (GDNF) | Increased | p < 0.05 | [4] |

Note: The data indicates a more pronounced effect on BDNF and SCF compared to VEGF and GDNF[4]. Specific concentrations in pg/mL or fold-change values were not available in the reviewed literature abstracts.

Table 2: Functional Consequences of BDNF Upregulation by NSI-189

| Experimental Condition | Outcome Measure | Result of NSI-189 Treatment | Role of BDNF | Source |

| Oxygen-Glucose Deprivation (OGD) | Hippocampal Cell Viability | Significantly Attenuated OGD-mediated cell death | Antibody-blocking of BDNF and SCF suppressed the rescue effect | [4] |

| Oxygen-Glucose Deprivation (OGD) | Neuronal Proliferation (Ki67 expression) | Increased | Associated with upregulation of neurogenic factors | [4][5] |

| Oxygen-Glucose Deprivation (OGD) | Neurite Outgrowth (MAP2 expression) | Increased | Associated with upregulation of neurogenic factors | [4][5] |

Proposed Mechanism of Action and Signaling Pathways

The available evidence suggests that NSI-189 does not directly induce the release of BDNF from vesicles, but rather upregulates its expression[6]. Furthermore, studies indicate that NSI-189 does not directly bind to or activate the primary BDNF receptor, TrkB[7]. This points towards an indirect mechanism of action where NSI-189 initiates an intracellular signaling cascade that leads to increased transcription and translation of the BDNF gene. While the precise upstream targets of NSI-189 are still under investigation, a plausible pathway involves the activation of transcription factors known to regulate BDNF expression, such as CREB (cAMP response element-binding protein).

The increased extracellular BDNF, stimulated by NSI-189, then activates its canonical signaling pathway through the TrkB receptor, leading to downstream effects that promote neurogenesis, synaptic plasticity, and cell survival.

Visualizations of Signaling Pathways

Caption: Proposed upstream signaling pathway for NSI-189-mediated BDNF upregulation.

Caption: Downstream BDNF-TrkB signaling cascade promoting neurogenesis and plasticity.

Detailed Experimental Protocols

The following sections describe the methodologies employed in the key experiments that established the link between NSI-189 and BDNF.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Rat Hippocampal Neurons

This model simulates ischemic conditions in a controlled laboratory setting.

-

Cell Culture: Primary hippocampal neurons are harvested from embryonic day 18 (E18) rat cortices and cultured in appropriate media. The cell population typically consists of a mix of neurons and astrocytes.

-

OGD Procedure:

-

On the day of the experiment, the standard culture medium is replaced with a deoxygenated, glucose-free balanced salt solution.

-

The cell cultures are placed in a humidified, anaerobic chamber at 37°C, which is flushed with a gas mixture of 95% N₂ and 5% CO₂.

-

The duration of deprivation is calibrated to induce sublethal injury.

-

OGD is terminated by returning the cultures to standard, oxygenated medium containing glucose (reperfusion).

-

-

NSI-189 Treatment: NSI-189 is added to the culture medium, often before, during, or after the OGD procedure, at concentrations typically in the low micromolar range (e.g., 1-10 µM).

-

Outcome Measures:

-

Cell Viability: Assessed using assays such as MTT or LDH release.

-

Neurotrophic Factor Quantification: Conditioned media is collected, and the concentrations of BDNF, SCF, VEGF, and GDNF are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Immunocytochemistry: Cells are fixed and stained for markers of proliferation (e.g., Ki67) and neuronal structure (e.g., Microtubule-Associated Protein 2, MAP2).

-

Caption: Experimental workflow for the in vitro Oxygen-Glucose Deprivation (OGD) model.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This is a widely used animal model to study focal ischemic stroke.

-

Animal Model: Adult Sprague-Dawley rats are typically used.

-

MCAO Surgery:

-

The animal is anesthetized.

-

A midline incision is made in the neck to expose the common carotid artery (CCA).

-

The external carotid artery (ECA) and internal carotid artery (ICA) are isolated.

-

A nylon monofilament is inserted into the ICA and advanced to the origin of the middle cerebral artery (MCA), thereby occluding blood flow.

-

The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia, and then withdrawn to allow for reperfusion.

-

-

NSI-189 Administration: this compound is administered orally (e.g., by gavage) at a specific dose (e.g., 30 mg/kg/day). Treatment is typically initiated a few hours post-stroke and continued daily for several weeks[4][5].

-

Outcome Measures:

-

Behavioral Tests: Motor and neurological deficits are assessed using standardized tests (e.g., cylinder test, adhesive removal test).

-

Histopathology: At the end of the study, brains are collected, sectioned, and stained. Immunohistochemistry is used to assess neurite outgrowth (MAP2), cell proliferation (Ki67), and infarct volume.

-

References

- 1. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. muscleandbrawn.com [muscleandbrawn.com]

- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats [pubmed.ncbi.nlm.nih.gov]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 7. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of NSI-189 Phosphate: A Neurogenic Approach to Depression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSI-189 is a novel, orally active, neurogenic compound that has been investigated for the treatment of major depressive disorder (MDD). Unlike conventional antidepressants that primarily target monoaminergic systems, NSI-189's mechanism of action is believed to involve the stimulation of neurogenesis in the hippocampus, a brain region implicated in mood regulation and cognitive function. Preclinical studies have demonstrated its potential to increase hippocampal volume and modulate neurotrophic factor signaling. This technical guide provides a comprehensive overview of the available preclinical data on NSI-189 phosphate, focusing on its pharmacology, efficacy in animal models of depression, and pharmacokinetic/toxicological profile. The information is presented to facilitate further research and development of this unique therapeutic candidate.

Introduction

Major depressive disorder is a debilitating condition with a significant unmet medical need for novel and more effective treatments. The neurogenic hypothesis of depression posits that a decline in the birth of new neurons in the hippocampus contributes to the pathophysiology of the disorder. NSI-189, a benzylpiperazine-aminopyridine derivative, was developed by Neuralstem, Inc. as a potential therapeutic that directly targets this process. Preclinical evidence suggests that NSI-189 promotes the proliferation of neural stem cells and enhances synaptic plasticity, offering a distinct mechanistic approach to treating depression.[1][2]

Non-Clinical Pharmacology

In Vitro Studies

NSI-189 has been shown to stimulate the neurogenesis of human hippocampus-derived neural stem cells in vitro.[2][3] Early laboratory findings indicated that NSI-189 could enhance hippocampal neurogenesis by 20–30%. While the precise molecular target of NSI-189 remains to be fully elucidated, studies suggest its mechanism is independent of monoamine reuptake inhibition.[3]

Experimental Protocol: In Vitro Neurogenesis Assay

A detailed, publicly available protocol for the specific in vitro neurogenesis assay used in the initial screening and characterization of NSI-189 is not available. However, a general methodology for such an assay would typically involve the following steps:

-

Cell Culture: Human hippocampus-derived neural stem cells are cultured in a suitable growth medium containing mitogens such as FGF and EGF to maintain their undifferentiated state.

-

Differentiation Induction: To assess neurogenic potential, the mitogens are withdrawn from the culture medium, and cells are treated with various concentrations of NSI-189 or a vehicle control.

-

Immunocytochemistry: After a defined period of differentiation (e.g., 7-14 days), the cells are fixed and stained with antibodies against neuronal markers (e.g., β-III-tubulin, MAP2) and progenitor cell markers (e.g., Nestin, Sox2). Proliferation can be assessed by BrdU incorporation.

-

Quantification: The number of new neurons and the extent of neurite outgrowth are quantified using fluorescence microscopy and image analysis software.

In Vivo Studies

In vivo studies in healthy adult mice have demonstrated that oral administration of NSI-189 leads to increased neurogenesis in the dentate gyrus of the hippocampus and a significant increase in overall hippocampal volume.[2] These structural changes are believed to underlie the behavioral effects observed in animal models of depression.

Experimental Protocol: In Vivo Neurogenesis Assessment in Mice

-

Animal Model: Healthy adult male C57BL/6 mice are typically used.

-

Drug Administration: NSI-189 is administered orally via gavage at various doses (e.g., 10, 30 mg/kg) daily for a specified period (e.g., 28 days). A vehicle control group receives the same volume of the vehicle solution.

-

BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, on specific days during the treatment period.

-

Tissue Processing: At the end of the treatment period, the animals are euthanized, and their brains are collected, fixed, and sectioned.

-

Immunohistochemistry: Brain sections are stained with antibodies against BrdU and neuronal markers (e.g., NeuN, Doublecortin) to identify newly born neurons.

-

Stereological Quantification: The number of BrdU-positive and double-labeled cells in the dentate gyrus is quantified using stereological methods to estimate the total number of new neurons.

Efficacy in Animal Models of Depression

NSI-189 has shown behavioral efficacy in the novelty-suppressed feeding (NSF) test, a widely used rodent model for assessing antidepressant and anxiolytic activity.[2] Chronic administration of NSI-189 has been reported to decrease the latency to feed in this conflict-based paradigm.

Table 1: Efficacy of NSI-189 in the Novelty-Suppressed Feeding Test in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Treatment Duration | Latency to Feed (seconds) | Statistical Significance vs. Vehicle |

| Vehicle | - | 28 days | Data not publicly available | - |

| NSI-189 | 10 | 28 days | Data not publicly available | Data not publicly available |

| NSI-189 | 30 | 28 days | Data not publicly available | Data not publicly available |

| NSI-189 | 100 | 28 days | Data not publicly available | Data not publicly available |

Experimental Protocol: Novelty-Suppressed Feeding Test

-

Animal Model: Male BALB/c mice are often used due to their heightened anxiety-like behavior.

-

Food Deprivation: Mice are food-deprived for 24 hours prior to the test to motivate them to eat.

-

Test Arena: The test is conducted in a novel, brightly lit open field (e.g., 50x50 cm) with a single food pellet placed in the center.

-

Procedure: Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.

-

Data Analysis: The latency to feed is the primary endpoint. A shorter latency is indicative of an antidepressant or anxiolytic effect.

Mechanism of Action

The precise molecular mechanism of NSI-189 is not fully understood. However, it is known to be independent of the classical monoaminergic pathways targeted by most antidepressants.[3] In vitro studies using primary rat hippocampal neurons have shown that NSI-189 can upregulate the expression of neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF). This suggests that NSI-189 may exert its neurogenic effects by modulating the local neurotrophic environment.

Table 2: Effect of NSI-189 on Neurotrophic Factor Expression In Vitro

| Neurotrophic Factor | Cell Type | NSI-189 Concentration | Fold Change vs. Control | Statistical Significance |

| BDNF | Primary Rat Hippocampal Neurons | Data not publicly available | Data not publicly available | p < 0.05 |

| SCF | Primary Rat Hippocampal Neurons | Data not publicly available | Data not publicly available | p < 0.05 |

Experimental Workflow: Investigating NSI-189's Effect on Neurotrophic Factors

Caption: Workflow for assessing NSI-189's impact on neurotrophic factor secretion.

Signaling Pathway: Proposed Mechanism of NSI-189

Caption: Proposed signaling pathway for the antidepressant effects of NSI-189.

Preclinical Pharmacokinetics and Toxicology

Publicly available preclinical pharmacokinetic and toxicology data for NSI-189 is limited. Most of the available information comes from early-phase human clinical trials.

Table 3: Preclinical Pharmacokinetic Parameters of NSI-189

| Species | Route of Administration | Cmax | Tmax | AUC | Half-life (t1/2) | Bioavailability |

| Mouse | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Rat | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Note: A Phase 1B study in humans with MDD reported a half-life of 17.4–20.5 hours following multiple oral doses.[2]

Table 4: Preclinical Toxicology Profile of NSI-189

| Study Type | Species | Route of Administration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |

| Single-Dose Toxicity | Mouse | Oral | Data not publicly available | Data not publicly available |

| Single-Dose Toxicity | Rat | Oral | Data not publicly available | Data not publicly available |

| Repeat-Dose Toxicity | Rat | Oral | Data not publicly available | Data not publicly available |

| Genotoxicity (Ames Test) | - | In vitro | Data not publicly available | - |

| Cardiovascular Safety | - | - | Data not publicly available | - |

Experimental Workflow: Preclinical Toxicology Assessment

Caption: General workflow for preclinical toxicology evaluation of a novel compound.

Discussion and Future Directions

The preclinical data for this compound suggest a novel mechanism of action for an antidepressant centered on the promotion of hippocampal neurogenesis. The compound has demonstrated the ability to stimulate the growth of new neurons both in vitro and in vivo, and has shown efficacy in a relevant animal model of depression. Its apparent lack of interaction with traditional monoamine targets makes it an intriguing candidate for patients who do not respond to currently available therapies.

However, a significant portion of the detailed quantitative preclinical data remains unpublished and is often cited as "data on file" by the developing company. For a comprehensive understanding of NSI-189's preclinical profile and to guide future research, the public dissemination of this data is crucial. Future preclinical studies should aim to:

-

Elucidate the precise molecular target and downstream signaling pathways of NSI-189.

-

Conduct head-to-head comparison studies with established antidepressants in a broader range of animal models of depression.

-

Thoroughly characterize the preclinical ADME (absorption, distribution, metabolism, and excretion) and toxicology profile in multiple species.

The neurogenic approach to treating depression holds considerable promise, and NSI-189 represents a pioneering effort in this area. Further investigation is warranted to fully understand its therapeutic potential and to identify patient populations that may benefit most from this novel mechanism.

References

- 1. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]

- 2. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

NSI-189 Phosphate: A Deep Dive into its Role in Synaptic Plasticity

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

NSI-189 Phosphate is an investigational neurogenic compound that has garnered significant interest for its potential to treat major depressive disorder (MDD) and other neurological conditions by targeting the underlying structural integrity of the brain. Unlike traditional antidepressants that primarily modulate neurotransmitter levels, NSI-189 is proposed to exert its effects by promoting neurogenesis and enhancing synaptic plasticity, particularly within the hippocampus. This document provides a comprehensive technical overview of the preclinical and clinical data supporting the role of NSI-189 in synaptic plasticity, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its function.

Introduction

NSI-189, a benzylpiperazine-aminopyridine derivative, emerged from a phenotypic screen of compounds that could stimulate the proliferation of human hippocampus-derived neural stem cells in vitro.[1] The rationale for its development is rooted in the neurogenic hypothesis of depression, which posits that a reduction in the birth of new neurons in the hippocampus contributes to the pathophysiology of depressive disorders.[2] By promoting neurogenesis and enhancing synaptic connections, NSI-189 is hypothesized to restore hippocampal volume and function, thereby alleviating depressive and cognitive symptoms.[3][4] This whitepaper will synthesize the available scientific literature to provide a detailed guide on the core mechanisms of NSI-189's action on synaptic plasticity.

Mechanism of Action: Enhancing Synaptic Plasticity

NSI-189's primary mechanism of action is believed to be the promotion of neurogenesis and synaptogenesis.[5] This is thought to be mediated through the upregulation of key neurotrophic factors and the activation of downstream signaling pathways crucial for neuronal growth and survival.

Upregulation of Neurotrophic Factors

In vitro studies have demonstrated that NSI-189 treatment of hippocampal cells leads to an increased secretion of several neurogenic factors, most notably Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[6] The upregulation of these factors is critical, as antibodies against BDNF and SCF were found to block the neuroprotective effects of NSI-189 against oxygen-glucose deprivation.[7]

Activation of TrkB and Akt Signaling Pathways

A key signaling pathway implicated in the action of NSI-189 is the Tropomyosin receptor kinase B (TrkB) pathway, the primary receptor for BDNF. The effects of NSI-189 on synaptic plasticity and cognitive function have been associated with the activation of TrkB and the downstream serine/threonine kinase Akt.[8] The activation of the TrkB/Akt pathway is a central mechanism for promoting neuronal survival, growth, and synaptic plasticity.

Quantitative Data on Synaptic Plasticity and Related Markers

The effects of NSI-189 have been quantified in various preclinical models, providing evidence for its role in enhancing synaptic function and structure.

Table 1: Effects of NSI-189 on Long-Term Potentiation (LTP)

| Model System | NSI-189 Concentration | Incubation Time | Effect on LTP Magnitude | Reference |

| Acute Hippocampal Slices (Wild-Type Mice) | 1-3 µM | ~3 hours | Time- and dose-dependent increase | [9] |

| Acute Hippocampal Slices (Angelman Syndrome Mice) | 1-3 µM | ~3 hours | Enhanced TBS-induced LTP | [9] |

Table 2: Effects of NSI-189 on Neurogenesis and Hippocampal Volume

| Model System | NSI-189 Dosage | Treatment Duration | Key Findings | Reference |

| Healthy Adult Mice | Not Specified | 28 days | Significantly increased hippocampal volume | [3] |

| Stroke Model (Rats) | 30 mg/kg/day (oral) | 12 weeks | Increased neurite outgrowth (MAP2 immunoreactivity) | [7] |

| Type 1 & 2 Diabetes Models (Mice) | 10 or 30 mg/kg (oral) | Not Specified | Increased hippocampal neurogenesis and volume | [10] |

Table 3: Effects of NSI-189 on Synaptic Protein Expression

| Model System | NSI-189 Treatment | Protein Measured | Result | Reference |

| Type 2 Diabetes Model (ZDF Rats) | 16 weeks | Synaptophysin | Increased expression | [11] |

| Type 2 Diabetes Model (ZDF Rats) | 16 weeks | PSD-95 | Increased expression | [11] |

Detailed Experimental Protocols

In Vitro Electrophysiology for Long-Term Potentiation (LTP)

The following is a generalized protocol based on studies investigating NSI-189's effect on LTP.[9]

-

Slice Preparation: Acute hippocampal slices (350-400 µm thick) are prepared from adult mice. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 glucose).

-

Incubation: Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour. Prior to recording, slices are incubated with NSI-189 at the desired concentration (e.g., 1-3 µM) for a specified duration (e.g., 3 hours).

-

Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.

-

Stimulation: A bipolar stimulating electrode is placed in the Schaffer collateral-commissural pathway. Baseline synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

-

Data Analysis: The slope of the fEPSP is measured and plotted over time. The magnitude of LTP is calculated as the percentage increase in the fEPSP slope from baseline after TBS.

Western Blotting for Synaptic Proteins

The following protocol is a general guide for assessing changes in synaptic protein levels.[11]

-

Tissue Homogenization: Hippocampal tissue is homogenized in a cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-synaptophysin, anti-PSD-95) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Clinical Relevance and Future Directions

The preclinical data strongly suggest that NSI-189 enhances synaptic plasticity through a neurogenic mechanism. In a Phase 1b clinical trial in patients with MDD, NSI-189 was well-tolerated and showed promising reductions in depressive and cognitive symptoms that persisted after treatment discontinuation.[2][12] However, a subsequent Phase 2 study did not meet its primary endpoint for antidepressant efficacy in the overall study population, though some benefits were observed in a subgroup of moderately depressed patients.[10]

The pro-cognitive and synaptoplastic effects of NSI-189 suggest its potential therapeutic application may extend beyond MDD to other conditions characterized by synaptic dysfunction and cognitive impairment, such as Angelman syndrome, Alzheimer's disease, and stroke.[8][13][14] Future research should focus on further elucidating the precise molecular targets of NSI-189 and identifying patient populations most likely to benefit from its unique mechanism of action.

Conclusion

This compound represents a novel therapeutic approach that targets the structural and plastic capabilities of the brain. The evidence to date indicates a significant role for NSI-189 in promoting synaptic plasticity, primarily through the upregulation of neurotrophic factors and the activation of the TrkB/Akt signaling pathway. This leads to enhanced long-term potentiation and increased expression of key synaptic proteins. While its clinical efficacy in MDD requires further investigation, its robust pro-cognitive and neurogenic properties make it a compelling candidate for further development in a range of neurological and psychiatric disorders.

References

- 1. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidepressant with novel action appears safe and effective in phase 1b clinical trial | EurekAlert! [eurekalert.org]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Neuralstem NSI-189 Phase Ib Major Depression Disorder Neurogenic Biomarker Data Presented At The CNS Summit [prnewswire.com]

- 5. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]

- 6. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hcplive.com [hcplive.com]

NSI-189 Phosphate: A Technical Guide to its Chemical Structure, Properties, and Neurogenic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSI-189 phosphate is an investigational neurogenic compound that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. It delves into the key experimental findings that elucidate its mechanism of action, with a focus on its role in promoting neurogenesis and modulating critical signaling pathways. This document synthesizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the compound's purported signaling cascades to serve as a resource for the scientific community.

Chemical Structure and Properties

NSI-189 is a benzylpiperazine-aminopyridine derivative. The phosphate salt form enhances its solubility and stability.[1] Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone;phosphoric acid[2] |

| Molecular Formula | C₂₂H₃₃N₄O₅P[2][3][4] |

| Molecular Weight | 464.5 g/mol [2][5] |

| CAS Number | 1270138-41-4[2][3][4] |

| Appearance | White to off-white solid[6] |

| Solubility | Soluble in DMSO[4] |

| Half-life | 17.4–20.5 hours[4][7] |

Mechanism of Action and Signaling Pathways

NSI-189 is primarily characterized by its ability to stimulate neurogenesis, particularly in the hippocampus, a brain region crucial for learning, memory, and mood regulation.[8][9][10] Unlike conventional antidepressants that primarily target monoamine neurotransmitter systems, NSI-189's mechanism is thought to involve the structural and functional enhancement of neural circuitry.[8]

Upregulation of Neurotrophic Factors

A key aspect of NSI-189's neurogenic activity is its ability to upregulate the expression of several neurotrophic factors, which act as "molecular fertilizers" for the brain.[3] In vitro studies have demonstrated that NSI-189 treatment of hippocampal cells leads to a significant increase in the levels of Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[6][11] The upregulation of these factors is believed to be a critical component of NSI-189's therapeutic effects.[6]

NSI-189's action on hippocampal neurons leading to increased neurotrophic factor expression.

Modulation of the BDNF/TrkB Signaling Pathway

BDNF exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB). While NSI-189 upregulates BDNF, it is not believed to be a direct agonist of the TrkB receptor.[5] The prevailing hypothesis is that NSI-189 indirectly modulates BDNF/TrkB signaling, possibly by increasing the availability of BDNF to activate the receptor. This activation initiates downstream signaling cascades that are crucial for neurogenesis and synaptic plasticity.

Indirect modulation of the BDNF/TrkB signaling pathway by NSI-189.

Involvement of GSK-3β and CREB Signaling

Glycogen synthase kinase-3 beta (GSK-3β) and cAMP response element-binding protein (CREB) are key regulators of neurogenesis and neuronal survival. Inhibition of GSK-3β and activation of CREB are associated with pro-neurogenic and antidepressant effects. While direct studies on NSI-189's effect on GSK-3β and CREB phosphorylation are limited, its established role in promoting BDNF signaling strongly suggests an indirect influence on these pathways. BDNF/TrkB activation is known to lead to the phosphorylation and inhibition of GSK-3β, which in turn can lead to the activation of CREB.

References

- 1. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NSI-189 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8030492B2 - Compositions to effect neuronal growth - Google Patents [patents.google.com]

- 6. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Failure to Inactivate Nuclear GSK3β by Ser389-Phosphorylation Leads to Focal Neuronal Death and Prolonged Fear Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Phase Clinical Trial Results for NSI-189 Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for NSI-189 phosphate, a novel neurogenic compound. The information is compiled from published studies and clinical trial data, focusing on the core requirements of data presentation, experimental protocols, and visualization of key concepts.

Introduction

NSI-189 is a benzylpiperazine-aminopyridine compound that has been investigated for its potential to treat major depressive disorder (MDD) and other neurological conditions.[1] Unlike conventional antidepressants that primarily modulate monoamine neurotransmitter levels, NSI-189's proposed mechanism of action involves the stimulation of neurogenesis in the hippocampus.[2][3] Preclinical studies in animal models demonstrated that NSI-189 could increase hippocampal volume and promote the formation of new neurons, suggesting a novel approach to treating depression.[2][3] This guide will delve into the findings from the initial Phase 1b and Phase 2 clinical trials.

Core Mechanism of Action

NSI-189 is believed to exert its therapeutic effects through a multi-faceted mechanism centered on promoting neural plasticity and resilience.[2] The primary hypothesized mechanism is the stimulation of neurogenesis within the hippocampus, a brain region crucial for memory and mood regulation that can be atrophied in individuals with depression.[2][4] In vitro and in vivo studies have indicated that NSI-189 upregulates key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[5][6] These factors are integral to neuronal survival, growth, and the formation of new synaptic connections.[2] Additionally, emerging research points towards NSI-189's role in enhancing mitochondrial function and activating the AMPK pathway, which are critical for cellular energy homeostasis and neuronal health.[7]

Phase 1b Clinical Trial

The Phase 1b study was a randomized, double-blind, placebo-controlled, multiple-dose escalation trial designed to assess the safety, tolerability, and pharmacokinetics of NSI-189 in patients with MDD.

Experimental Protocol

-

Study Design : This was a multiple-ascending dose study with three cohorts.[8] Patients were randomized to receive NSI-189 or a placebo for 28 days in an inpatient setting, followed by an outpatient follow-up period of 56 days.[8]

-

Participants : The trial enrolled 24 adult patients diagnosed with major depressive disorder.[8]

-

Dosing Regimens :

-

Outcome Measures :

-

Primary : Safety, tolerability, and pharmacokinetics.[8]

-

Exploratory Efficacy : Symptoms of Depression Questionnaire (SDQ), Montgomery-Asberg Depression Rating Scale (MADRS), Clinical Global Impressions—Improvement (CGI-I), and The Massachusetts General Hospital Cognitive and Physical Functioning Questionnaire (CPFQ).[8]

-

-

Pharmacokinetic Analysis : Plasma concentrations of NSI-189 were measured at specified time points using a validated LC/MS/MS method.[8] Blood samples were collected pre-dose on day 1 and throughout the 31 days, with full profiles measured on days 1, 14, and 28.[8]

Results

Pharmacokinetics and Safety

| Parameter | 40 mg q.d. | 40 mg b.i.d. | 40 mg t.i.d. |

| Half-life (t½) | 17.4 ± 3.06 h | 20.5 ± 3.51 h | 18.6 ± 4.14 h |

| Time to Steady State | 96–120 h | 96–120 h | 96–120 h |

| Serious Adverse Events | None reported | None reported | None reported |

| Data sourced from Fava M, et al. Molecular Psychiatry. 2015.[8] |

NSI-189 was found to be well-tolerated at all doses, with no serious adverse events reported.[8] The area under the curve (AUC) for NSI-189 increased in a dose-related and nearly proportional manner across the three cohorts.[8]

Exploratory Efficacy

The study showed promising signals of efficacy. Patients treated with NSI-189 demonstrated a significant reduction in depressive and cognitive symptoms compared to the placebo group, particularly on the SDQ and CPFQ measures.[8] These improvements were observed to persist during the 56-day follow-up period after treatment discontinuation.[6][8]

Phase 2 Clinical Trial

A Phase 2 study was conducted to further evaluate the efficacy and safety of NSI-189 in a larger outpatient population with MDD.

Experimental Protocol

-

Study Design : This was a 12-week, double-blind, placebo-controlled study utilizing a sequential parallel comparison design (SPCD) to improve signal detection.[4] The study consisted of two stages.[4]

-

Participants : 220 outpatients with major depressive disorder were randomized.

-

Dosing Regimens :

-

NSI-189 40 mg once daily.

-

NSI-189 80 mg daily (administered as 40 mg twice daily).

-

Placebo.

-

-

Outcome Measures :

-

Primary : Change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total score at week 12.[5]

-

Secondary : Symptoms of Depression Questionnaire (SDQ), Cognitive and Physical Functioning Questionnaire (CPFQ), Quick Inventory of Depressive Symptomatology Scale (QIDS-SR), and cognitive tests from CogScreen and Cogstate batteries.

-

Results

Efficacy

The Phase 2 trial did not meet its primary endpoint. Neither the 40 mg nor the 80 mg dose of NSI-189 showed a statistically significant improvement over placebo on the MADRS score at week 12.[5]

| Outcome Measure | 40 mg vs. Placebo (Pooled Mean Difference) | p-value | 80 mg vs. Placebo (Pooled Mean Difference) | p-value |

| MADRS | -1.8 | 0.22 | -1.4 | 0.34 |

| SDQ | -8.2 | 0.04 | - | - |

| CPFQ | -1.9 | 0.03 | - | - |

| Data sourced from Papakostas GI, et al. Molecular Psychiatry. 2019. |

Despite failing to meet the primary endpoint, the 40 mg dose of NSI-189 did demonstrate statistically significant improvements on several self-rated secondary measures, including the SDQ and CPFQ, when compared to placebo.[5] Furthermore, the 40 mg dose showed advantages on some objective cognitive measures from the CogScreen battery, with Cohen's d values ranging from 0.12 to 1.12 and p-values between 0.002 and 0.048 for significant findings.

Safety and Tolerability

Both the 40 mg and 80 mg doses of NSI-189 were well-tolerated by the study participants.[5]

Summary and Future Directions

The early-phase clinical trials of this compound have provided valuable insights into its safety, tolerability, pharmacokinetics, and potential efficacy. While the Phase 2 trial did not meet its primary endpoint based on the clinician-rated MADRS, the consistent positive signals on patient-rated depression and cognitive scales suggest that NSI-189 may have therapeutic effects that are not fully captured by traditional depression assessment tools. The novel neurogenic mechanism of action remains a compelling area for further research. Future studies may need to consider different patient populations, alternative primary endpoints that better reflect the cognitive and functional improvements reported by patients, and potentially longer treatment durations to observe the full effects of a neurogenic compound. The findings from these early trials underscore the complexity of developing novel treatments for MDD and highlight the importance of incorporating a broad range of outcome measures in clinical development.

References

- 1. NSI-189 - SARMS and NOOTROPICS - Enhancetech [enhancetech.eu]

- 2. muscleandbrawn.com [muscleandbrawn.com]

- 3. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. NSI-189 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

NSI-189 Phosphate and Hippocampal Volume: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSI-189 phosphate is an investigational neurogenic compound that has garnered significant interest for its potential to treat major depressive disorder (MDD) and other neurological conditions. A key aspect of its proposed mechanism of action is the stimulation of neurogenesis and a consequential impact on hippocampal volume. This technical guide synthesizes the available preclinical and clinical data on the effects of this compound on the hippocampus, providing a detailed overview of experimental protocols, quantitative outcomes, and putative signaling pathways. While preclinical studies in healthy animals have demonstrated a significant increase in hippocampal volume, clinical trial results in patients with MDD have been less conclusive, suggesting a complex relationship between NSI-189-induced neurogenesis and measurable changes in brain structure in a clinical population.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effect of this compound on hippocampal volume.

Table 1: Preclinical Studies on NSI-189 and Hippocampal Volume

| Species | Model | Dosage | Duration | Key Findings on Hippocampal Volume | Citation(s) |

| Mouse | Healthy Adult | 10 mg/kg and 30 mg/kg (oral) | 28 days | Significant increase in overall hippocampal volume at both doses. | [] |

| Mouse | Healthy Adult | Not specified | 28 days | Reported to result in a significant increase in hippocampal volume. | [2][3] |

| Rat | Cranial Irradiation | Not specified (oral gavage) | 4 weeks | No significant changes in hippocampal volume despite increased neurogenesis. | [][4] |

| Rat | Ischemic Stroke | Not specified (oral) | 12 weeks | Did not report direct measurements of hippocampal volume but noted significant increments in neurite outgrowth (MAP2 immunoreactivity) in the hippocampus. | [5] |

Table 2: Clinical Studies on NSI-189 and Hippocampal Volume

| Study Phase | Patient Population | Dosage | Duration | Key Findings on Hippocampal Volume | Citation(s) |

| Phase Ib | Major Depressive Disorder (n=24) | 40 mg q.d., 40 mg b.i.d., 40 mg t.i.d. | 28 days | A modest, non-statistically significant increase in left hippocampal volume in the NSI-189 treated group. This was not significantly different from placebo, and a similar trend in the amygdala suggested a possible spurious finding. | [2][6] |

| Phase II | Major Depressive Disorder (n=220) | 40 mg/day and 80 mg/day | 12 weeks | Hippocampal volume was not a primary or secondary outcome measure in the published results of this trial. The focus was on antidepressant and cognitive effects. | [7] |

Experimental Protocols

Preclinical In Vivo Studies (Mouse Model of Increased Hippocampal Volume)

-

Drug Administration: this compound was administered orally. In one study, doses of 10 mg/kg and 30 mg/kg were used.[] Daily administration occurred for a period of 28 days.[2][3]

-

Hippocampal Volume Measurement: Post-mortem histological assessments were conducted. While the specific stereological method is not detailed in the abstracts, this typically involves sectioning the brain, staining (e.g., with Nissl stain), and using systematic random sampling to estimate the volume of the hippocampus.[]

Preclinical In Vivo Studies (Rat Model of Cranial Irradiation)

-

Subjects: Long-Evans rats.[]

-

Procedure: Animals were subjected to a clinically relevant fractionated irradiation protocol targeting the brain.[]

-

Drug Administration: Following irradiation, NSI-189 was administered daily for four weeks via oral gavage.[]

-

Hippocampal Volume Measurement: Volumetric measurements of hippocampal subfields were performed through histological assessments of Nissl-stained tissues.[][4]

Clinical Trial (Phase Ib)

-

Participants: 24 patients diagnosed with Major Depressive Disorder (MDD).[2][8]

-

Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending dose study.[2]

-

Dosage Cohorts:

-

Cohort 1: 40 mg once daily (q.d.) (n=6 on NSI-189, n=2 on placebo)

-

Cohort 2: 40 mg twice daily (b.i.d.) (n=6 on NSI-189, n=2 on placebo)

-

Cohort 3: 40 mg three times daily (t.i.d.) (n=6 on NSI-189, n=2 on placebo)[2]

-

-

Treatment Duration: 28 days.[2]

-

Hippocampal Volume Measurement: Structural Magnetic Resonance Imaging (MRI) scans were acquired at baseline, day 28, day 56, and day 84 to assess hippocampal and amygdalar volumes.[6]

Putative Signaling Pathways and Mechanism of Action

The precise molecular target of NSI-189 remains to be fully elucidated. However, research suggests that its mechanism of action involves the potentiation of endogenous neurotrophic and neurogenic processes, primarily within the hippocampus.

Core Hypothesized Mechanism

NSI-189 is believed to stimulate the proliferation and differentiation of neural stem cells in the subgranular zone of the dentate gyrus, a key neurogenic niche in the adult brain. This leads to an increase in the number of new neurons, which may contribute to the observed increase in hippocampal volume in preclinical models and is hypothesized to underlie its therapeutic effects.

Key Signaling Molecules and Pathways

-

Brain-Derived Neurotrophic Factor (BDNF): NSI-189 is thought to upregulate the expression of BDNF, a critical neurotrophin that supports the survival, growth, and differentiation of new neurons and synapses.

-

Stem Cell Factor (SCF): In some models, NSI-189 has been shown to upregulate SCF, another growth factor involved in cell proliferation and survival.[5]

-

Synaptogenesis: The compound promotes the formation of new synapses, which would contribute to the structural plasticity of the hippocampus.[9]

-

Mitochondrial Function: Emerging evidence suggests that NSI-189 may also exert its effects by enhancing mitochondrial function, which is crucial for neuronal health and energy metabolism.

Below are diagrams illustrating the conceptual signaling pathway and a typical experimental workflow for assessing the impact of NSI-189 on hippocampal volume.

Caption: Conceptual signaling pathway for NSI-189's effect on hippocampal volume.

References

- 2. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NSI-189 - SARMS and NOOTROPICS - Enhancetech [enhancetech.eu]

- 4. muscleandbrawn.com [muscleandbrawn.com]

- 5. A phase 2, double-blind, placebo-controlled study of this compound, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amdiglurax - Wikipedia [en.wikipedia.org]

- 9. This compound | TargetMol [targetmol.com]

The Neurogenic Hypothesis and NSI-189 Phosphate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neurogenic hypothesis of depression posits that a decline in adult hippocampal neurogenesis is a key pathophysiological factor in Major Depressive Disorder (MDD). This framework has paved the way for novel therapeutic strategies aimed at stimulating the birth of new neurons. NSI-189 phosphate, a benzylpiperazine-aminopyridine derivative, emerged as a promising clinical candidate from this line of research. Developed by Neuralstem, Inc., NSI-189 was designed to specifically promote neurogenesis. Preclinical studies demonstrated its efficacy in increasing hippocampal volume and neurogenesis in rodent models. Subsequent clinical trials in humans with MDD yielded mixed but informative results, showing significant effects on patient-reported outcomes and cognitive function, despite not meeting the primary endpoint in a Phase 2 study. This technical guide provides a comprehensive overview of the neurogenic hypothesis, the development of NSI-189, its proposed mechanism of action, and a detailed summary of preclinical and clinical findings.

The Neurogenic Hypothesis of Depression

The neurogenic hypothesis of depression proposes that the regulation of adult neurogenesis in the hippocampus is critically involved in the etiology and treatment of depressive disorders. The hippocampus, a brain region integral to learning, memory, and emotional regulation, is one of the few areas where neurogenesis persists throughout life. Stress, a major risk factor for depression, has been shown to suppress hippocampal neurogenesis. Conversely, many established antidepressant treatments, including selective serotonin reuptake inhibitors (SSRIs), have been found to promote the proliferation and survival of new neurons in the hippocampus. This has led to the theory that restoring normal levels of neurogenesis could be a viable therapeutic strategy for MDD.

This compound: A Novel Neurogenic Compound

NSI-189 is a novel chemical entity, chemically identified as a benzylpiperazine-aminopyridine.[1] It was developed by Neuralstem, Inc. with the specific aim of stimulating neurogenesis in the hippocampus.[2] The phosphate salt form is utilized to improve its pharmaceutical properties.

Physicochemical Properties

| Property | Value |

| Chemical Name | (4-benzylpiperazin-1-yl)(2-((3-methylbutyl)amino)pyridin-3-yl)methanone phosphate |

| Molecular Formula | C22H30N4O · H3PO4 |

| Molecular Weight | 464.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Preclinical Pharmacology

Preclinical studies in rodent models have provided evidence for the neurogenic and antidepressant-like effects of NSI-189.

In Vitro Studies

-

Neurogenesis: NSI-189 was shown to stimulate the neurogenesis of human hippocampus-derived neural stem cells in vitro.[1][3]

-

Mechanism of Action: In vitro studies on cultured hippocampal cells subjected to oxygen-glucose deprivation (a model of cell stress) demonstrated that NSI-189 treatment reversed cell death. This was accompanied by an upregulation of neurogenic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[4][5] Antibody-blocking experiments confirmed that the neuroprotective effects of NSI-189 were mediated, at least in part, by BDNF and SCF.[4]

In Vivo Studies

-

Neurogenesis and Hippocampal Volume: In healthy adult mice, oral administration of NSI-189 for 28 days resulted in a significant increase in the volume of the hippocampus.[2][3] This was associated with increased neurogenesis in the dentate gyrus.[3]

-

Depression Models: NSI-189 demonstrated behavioral efficacy in a mouse model of depression (novelty-suppressed feeding test) after 28 days of daily oral administration.[3]

-

Stroke Models: In a rat model of ischemic stroke, oral administration of NSI-189 starting 6 hours after the event and continuing for 12 weeks led to significant improvements in motor and neurological deficits, with these benefits maintained for up to 24 weeks post-stroke.[5] Histopathological analysis revealed increased neurite outgrowth in the hippocampus and cortex.[5]

Clinical Development

NSI-189 has undergone Phase 1 and Phase 2 clinical trials for the treatment of Major Depressive Disorder.

Phase 1b Clinical Trial

A Phase 1b randomized, double-blind, placebo-controlled, multiple-dose escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of NSI-189 in patients with MDD.[3][6][7][8]

Quantitative Results of Phase 1b Clinical Trial

| Outcome Measure | NSI-189 (Pooled Doses) | Placebo | p-value | Effect Size (Cohen's d) |

| SDQ Change from Baseline at Day 28 | Significant Reduction | Less Reduction | <0.05 | Medium to Large |

| CPFQ Change from Baseline at Day 28 | Significant Reduction | Less Reduction | <0.05 | Medium to Large |

| MADRS Change from Baseline at Day 28 | Trend towards Reduction | Less Reduction | Not Significant | - |

| CGI-I at Day 28 | Trend towards Improvement | Less Improvement | Not Significant | - |

SDQ: Symptoms of Depression Questionnaire; CPFQ: Cognitive and Physical Functioning Questionnaire; MADRS: Montgomery-Åsberg Depression Rating Scale; CGI-I: Clinical Global Impressions-Improvement.

The improvements in SDQ and CPFQ scores persisted during the 8-week follow-up period after treatment discontinuation.[6][9]

Phase 2 Clinical Trial

A Phase 2, double-blind, placebo-controlled study was conducted to further evaluate the efficacy and safety of NSI-189 in outpatients with MDD.[10][11]

Quantitative Results of Phase 2 Clinical Trial

| Outcome Measure | NSI-189 40 mg | NSI-189 80 mg | Placebo | p-value (vs. Placebo) |

| MADRS Change from Baseline (Primary) | -1.8 (pooled mean difference) | -1.4 (pooled mean difference) | - | 0.22 (40 mg), 0.34 (80 mg) |

| SDQ Change from Baseline | -8.2 (pooled mean difference) | - | - | 0.04 |

| CPFQ Change from Baseline | -1.9 (pooled mean difference) | - | - | 0.03 |

MADRS: Montgomery-Åsberg Depression Rating Scale; SDQ: Symptoms of Depression Questionnaire; CPFQ: Cognitive and Physical Functioning Questionnaire.

The 40 mg dose of NSI-189 also showed advantages on some objective cognitive measures from the CogScreen battery.[10] Both doses were well-tolerated.[10]

Proposed Mechanism of Action

The primary mechanism of action of NSI-189 is believed to be the stimulation of neurogenesis within the hippocampus.[12][13] This is thought to occur through the upregulation of key neurotrophic factors, including BDNF and SCF.[4][5] These factors play crucial roles in neuronal survival, growth, and synaptic plasticity. The precise intracellular signaling pathways activated by NSI-189 are still under investigation, with some speculation about the involvement of the JAK-STAT pathway, though direct evidence is limited.

Experimental Protocols

Preclinical: Novelty-Suppressed Feeding (NSF) Test in Mice

-

Objective: To assess anxiety-like and depression-like behavior.

-

Apparatus: A novel, brightly lit open field (e.g., 50x50x30 cm).

-

Procedure:

-

Mice are food-deprived for 24 hours prior to the test.

-

A single food pellet is placed in the center of the open field.

-

Each mouse is placed in a corner of the apparatus.

-

The latency to begin eating the food pellet is recorded over a 10-minute period.

-

-

Interpretation: A longer latency to eat is interpreted as increased anxiety- and depression-like behavior. Antidepressants are expected to decrease this latency.

Preclinical: Quantification of Neurogenesis (BrdU Immunohistochemistry)

-

Objective: To label and quantify newly divided cells in the brain.

-

Procedure:

-

BrdU Administration: Mice or rats are injected with 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog that is incorporated into the DNA of dividing cells during the S-phase of the cell cycle.

-

Tissue Preparation: After a designated survival period, animals are euthanized, and their brains are perfused and fixed. The brains are then sectioned using a cryostat or microtome.

-

Immunohistochemistry:

-

DNA Denaturation: Sections are treated with an acid (e.g., HCl) to denature the DNA and expose the BrdU antigen.

-

Primary Antibody: Sections are incubated with a primary antibody that specifically binds to BrdU.

-